molecular formula C21H24BrNO4S B2825707 Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 449749-78-4

Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2825707
CAS No.: 449749-78-4
M. Wt: 466.39
InChI Key: FTZSJRUWDSMPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core. Key structural elements include:

  • A 4-bromo-2,6-dimethylphenoxy moiety linked via an acetamido group.
  • A methyl ester at the 3-position of the thiophene ring.
  • A 6-methyl substituent on the tetrahydrobenzo ring.

The acetamido linker may improve hydrogen-bonding capacity compared to ester-based analogs.

Properties

IUPAC Name

methyl 2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO4S/c1-11-5-6-15-16(7-11)28-20(18(15)21(25)26-4)23-17(24)10-27-19-12(2)8-14(22)9-13(19)3/h8-9,11H,5-7,10H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSJRUWDSMPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

  • Formation of the Phenoxyacetamide Intermediate: : The initial step involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetic acid to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with an amine to yield 2-(4-bromo-2,6-dimethylphenoxy)acetamide.

  • Cyclization to Form the Tetrahydrobenzo[b]thiophene Core: : The acetamide intermediate undergoes a cyclization reaction with 2-methylthiophene-3-carboxylic acid under acidic conditions to form the tetrahydrobenzo[b]thiophene core.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s structural features suggest potential applications in the design of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiophene ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

  • Material Science : The tetrahydrobenzo[b]thiophene core could serve as a building block for organic semiconductors, with bromine enhancing electron-deficient character.

Biological Activity

Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure that includes:

  • A bromo-substituted phenyl group : This contributes to its lipophilicity and potential interactions with biological targets.
  • A tetrahydrobenzo[b]thiophene core : This moiety is known for various pharmacological activities, including anti-tumor effects.
  • An acetamido group : This may enhance the compound's solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have been shown to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis .

Case Study: Inhibition of Tumor Growth

In a study involving various tetrahydrobenzo[b]thiophene derivatives:

  • Objective : To evaluate the cytotoxicity against cancer cell lines.
  • Method : MTT assay was performed on HeLa and MCF-7 cells.
  • Results : The compound demonstrated IC50 values in the micromolar range, indicating strong anti-proliferative effects.

Analgesic Activity

The analgesic properties of related compounds have also been explored. In one study, derivatives were tested using the "hot plate" method on mice:

  • Findings : The compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole .

The proposed mechanism involves:

  • Inhibition of Tubulin Polymerization : Compounds targeting tubulin disrupt microtubule dynamics essential for cell division.
  • Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through activation of caspases.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is crucial for evaluating drug candidates:

  • Absorption : The presence of an acetamido group enhances solubility.
  • Distribution : Lipophilicity due to bromine substitution may facilitate tissue penetration.
  • Metabolism : Expected metabolic pathways include phase I (oxidation) and phase II (conjugation).
  • Excretion : Predominantly renal excretion is anticipated based on structural analogs.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antitumor ActivityMTT Assay on cancer cell linesSignificant cytotoxicity (IC50 in µM range)
Analgesic ActivityHot Plate Test on miceAnalgesic effect greater than metamizole
Mechanism of ActionMolecular docking studiesInhibition of tubulin polymerization

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundCore ModificationBioactivity (IC₅₀, μM)Reference
Benzo[b]thiophene Derivative A4-Methylphenoxy acetamido12.3 (Anticancer)
Furan Derivative CFuran substituent45.7 (Antioxidant)
Target Compound4-Bromo-2,6-dimethylphenoxy8.9 (Kinase inhibition)

What strategies are recommended for optimizing bioactivity through structural modifications?

Q. Advanced

  • Functional group substitution :
    • Replace the 4-bromo group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising membrane permeability .
  • Scaffold hybridization : Fuse the tetrahydrobenzo[b]thiophene core with pyrimidine or indole rings to exploit dual-target inhibition .
  • Bioisosteric replacement : Substitute the methyl ester with a carboxamide to modulate metabolic stability .

Example : Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed enhanced antibacterial activity after replacing the phenoxy group with cyclohexylthio .

What are the common impurities encountered during synthesis, and how are they controlled?

Q. Basic

  • Byproducts :
    • Unreacted starting materials (e.g., residual cyclohexanone) detected via GC-MS .
    • Di-acylated derivatives from excess acyl chloride, removed by column chromatography (silica gel, hexane/EtOAc) .
  • Degradation products : Hydrolysis of the ester group under acidic conditions, minimized by storing at -20°C in inert atmospheres .
  • Control methods :
    • In-process monitoring via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
    • Final purification using preparative HPLC (C18 column, 30→100% MeCN gradient) .

How can researchers design comparative studies with structural analogs to elucidate pharmacological mechanisms?

Q. Advanced

  • In vitro profiling : Test analogs against a panel of enzymes (e.g., kinases, cytochrome P450) to identify target selectivity .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes of the 4-bromo-2,6-dimethylphenoxy group in hydrophobic enzyme pockets .
  • Metabolic stability assays : Compare half-lives in liver microsomes to prioritize analogs with improved pharmacokinetics .

Case study : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were screened against 60 cancer cell lines (NCI-60), revealing core-dependent cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.